N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(((R)-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
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Overview
Description
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-((®-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound with a unique structure that includes a purine base linked to a benzamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-((®-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-((®-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-((®-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-((®-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-((®-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide include other purine derivatives and benzamide analogs. These compounds may share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
The uniqueness of N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-((®-tetrahydrofuran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide lies in its specific combination of functional groups and its potential for diverse applications in various fields of research. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for further study.
Properties
Molecular Formula |
C21H23N5O6 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R)-oxolan-2-yl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C21H23N5O6/c27-9-13-16(28)17(32-14-7-4-8-30-14)21(31-13)26-11-24-15-18(22-10-23-19(15)26)25-20(29)12-5-2-1-3-6-12/h1-3,5-6,10-11,13-14,16-17,21,27-28H,4,7-9H2,(H,22,23,25,29)/t13-,14-,16-,17-,21-/m1/s1 |
InChI Key |
ZRZDUSWIRNOLIF-UAYHHJIBSA-N |
Isomeric SMILES |
C1C[C@H](OC1)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)O |
Canonical SMILES |
C1CC(OC1)OC2C(C(OC2N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO)O |
Origin of Product |
United States |
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